molecular formula C18H13ClN4O B14666017 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine CAS No. 38711-04-5

6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine

Cat. No.: B14666017
CAS No.: 38711-04-5
M. Wt: 336.8 g/mol
InChI Key: SCCKHLXYCSPFBL-UHFFFAOYSA-N
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Description

6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine is a chemical compound with the molecular formula C18H13ClN4O. It is known for its unique structure, which includes a quinazoline core substituted with a 4-chloronaphthalen-1-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine typically involves the reaction of 4-chloronaphthalen-1-ol with 2,4-diaminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline ring.

    Reduction: Reduced forms of the quinazoline ring.

    Substitution: Substituted quinazoline derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Chloronaphthalen-1-yl)oxy]-2,2-dimethylhexanenitrile
  • 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone

Uniqueness

6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

38711-04-5

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

6-(4-chloronaphthalen-1-yl)oxyquinazoline-2,4-diamine

InChI

InChI=1S/C18H13ClN4O/c19-14-6-8-16(12-4-2-1-3-11(12)14)24-10-5-7-15-13(9-10)17(20)23-18(21)22-15/h1-9H,(H4,20,21,22,23)

InChI Key

SCCKHLXYCSPFBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC4=C(C=C3)N=C(N=C4N)N

Origin of Product

United States

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